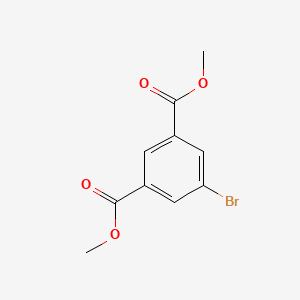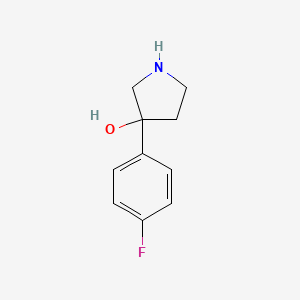
3-(4-Fluorophenyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C10H12FNO . It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 3-(4-Fluorophenyl)pyrrolidin-3-ol, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . A specific synthesis method for this compound was not found in the available literature.Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)pyrrolidin-3-ol includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound 3-(4-Fluorophenyl)pyrrolidin-3-ol has been synthesized and characterized in various studies. For instance, a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, was synthesized using a multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine (Sharma et al., 2013).
Fluoroionophore Development
- The compound has been utilized in the development of fluoroionophores. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate was synthesized for use as a selective ratiometric and colorimetric chemosensor for Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Reactivity Study
- A reactivity study of a related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, was conducted. This study involved synthesis, characterization, and an investigation of its potential for use in non-linear optics, as well as an assessment of its stability and sensitivity towards autoxidation (Murthy et al., 2017).
Analytical Characterization
- Analytical characterization of compounds related to 3-(4-Fluorophenyl)pyrrolidin-3-ol is a significant area of research. For example, the synthesis and characterization of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for the synthesis of biologically active compounds, was reported (Wang et al., 2016).
Molecular Docking Studies
- Molecular docking studies involving similar compounds have been conducted. One such study explored the potential of a pyrrolidine derivative as an inhibitor of the NAMPT enzyme, which could lead to new anti-cancer drugs (Venkateshan et al., 2019).
Biomedical Research
- In the field of biomedical research, 3-(4-Fluorophenyl)pyrrolidin-3-ol derivatives have been explored for their potential as therapeutic agents. For example, derivatives of this compound were studied as anticoccidial agents, with the dimethylamine-substituted pyrrole being the most potent inhibitor in the assays conducted (Qian et al., 2006).
Drug Development
- The compound and its derivatives have been investigated in the development of drugs. An example is the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily, where substituted dihydropyridine-3-carboxamides were identified as potent and selective inhibitors (Schroeder et al., 2009).
Fluorescent Chemosensor Development
- The compound has also been used in the development of fluorescent chemosensors. For instance, a pyrrolo[3,4-c]pyridine-based chemosensor was created for sensitivity to Fe3+/Fe2+ and applied in living HepG2 cells (Maity et al., 2018).
Zukünftige Richtungen
The pyrrolidine ring, a key feature of 3-(4-Fluorophenyl)pyrrolidin-3-ol, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests potential future directions in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10/h1-4,12-13H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXUUXXOHYMXMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)pyrrolidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

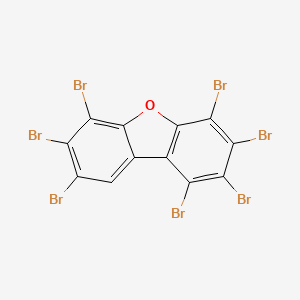
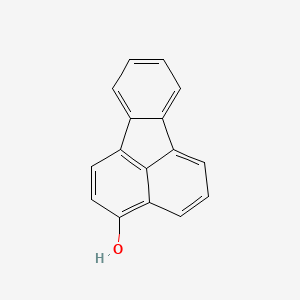

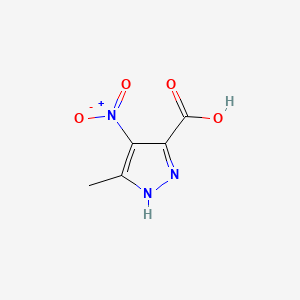

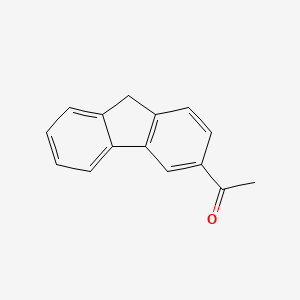
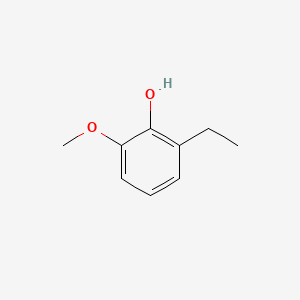
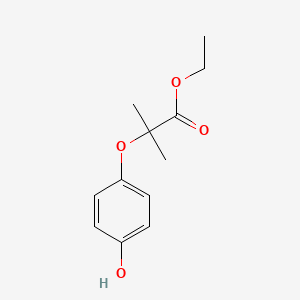
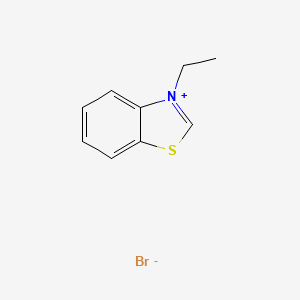
![4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1329989.png)
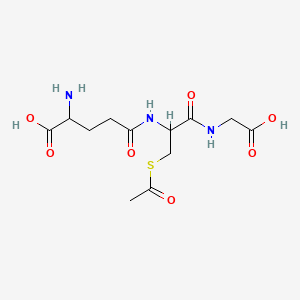
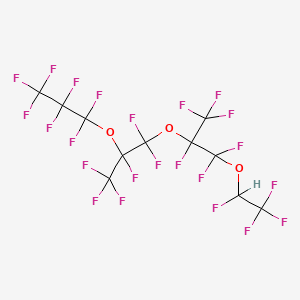
![1-(2,3-Epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane](/img/structure/B1329995.png)
